(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid

Description

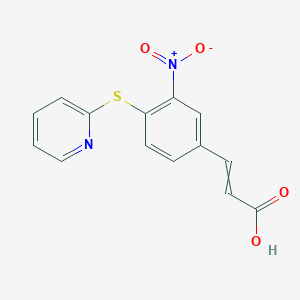

(E)-3-(3-Nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid is a structurally complex molecule featuring three key functional groups:

- Nitro group (-NO₂) at the 3-position of the phenyl ring, contributing strong electron-withdrawing effects.

- (E)-configured propenoic acid moiety, providing acidity and hydrogen-bonding capacity via the carboxylic acid group.

This compound’s structural features suggest applications in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., crystal engineering). Analytical methods for related compounds, such as chromatographic techniques for impurity profiling (e.g., USP standards in ), may apply to its synthesis and quality control .

Properties

IUPAC Name |

3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-14(18)7-5-10-4-6-12(11(9-10)16(19)20)21-13-3-1-2-8-15-13/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEAFENRUYAQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384299 | |

| Record name | 3-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-56-5 | |

| Record name | 3-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid, also known as 3-[3-nitro-4-(2-pyridylthio)phenyl]acrylic acid, is an organic compound with the molecular formula C14H10N2O4S. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities, including anti-inflammatory and antimicrobial properties.

- Molecular Formula : C14H10N2O4S

- Molecular Weight : 302.31 g/mol

- CAS Number : 175278-56-5

- Boiling Point : Approximately 516.7 °C (predicted)

- Density : 1.47 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro and pyridylthio moieties. These groups can participate in redox reactions and form coordination complexes with metal ions, potentially modulating various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and acrylic acids can inhibit the growth of various bacteria and fungi. The presence of the nitro group enhances these effects by promoting reactive oxygen species (ROS) production, which can damage microbial cell structures.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound shows promise in selectively inducing apoptosis in cancer cells while sparing normal cells, likely due to its ability to interfere with cellular signaling pathways involved in cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound was shown to reduce TNF-alpha and IL-6 levels significantly, suggesting a strong anti-inflammatory effect .

- Cytotoxicity Profile : In vitro assays on human cancer cell lines indicated that the compound had an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 302.31 g/mol | Varies (typically between 250–350 g/mol) |

| Antimicrobial Activity | Effective against various bacteria and fungi | Similar compounds often show activity |

| Anti-inflammatory Potential | Reduces cytokine levels in vitro | Common among many pyridine derivatives |

| Cytotoxicity | Moderate IC50 ~25 µM | Varies widely across compounds |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Functional Groups in Comparable Compounds

Key Observations :

- Nitro Group Impact: The nitro group in the target compound enhances acidity of the propenoic acid (pKa ~1–2) compared to non-nitro analogs (e.g., fluoronaphthalene in lacks acidic protons) .

- Sulfur Groups : The pyridin-2-ylsulfanyl group offers dual hydrogen-bonding capacity (via sulfur and pyridine nitrogen), unlike thiophene in ’s compounds, which participates less effectively in polar interactions .

Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Discussion :

Hydrogen Bonding and Crystal Packing

Using graph set analysis (), the target compound’s hydrogen-bonding motifs likely include:

- Carboxylic acid dimers (R₂²(8) motif), common in propenoic acids.

- Nitro-pyridine interactions (C=O⋯N), enhancing lattice stability .

By comparison, thiophene derivatives () lack strong hydrogen-bond donors, leading to less predictable packing, while esterified acids () rely on van der Waals interactions due to steric hindrance .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid?

- Methodological Answer :

- Step 1 : Start with 4-bromo-3-nitrophenyl derivatives. Introduce the pyridin-2-ylsulfanyl group via nucleophilic aromatic substitution (SNAr) using pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Perform a Wittig reaction with prop-2-enoic acid derivatives to install the α,β-unsaturated carboxylic acid moiety. Use triphenylphosphine and ethyl bromoacetate, followed by hydrolysis to yield the (E)-configured product .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm stereochemistry using NOESY NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the nitro group (δ 8.5–8.8 ppm), pyridinyl protons (δ 7.5–8.2 ppm), and α,β-unsaturated system (δ 6.2–7.0 ppm, J = 15–16 Hz for trans configuration) .

- HPLC-MS : Confirm purity (>95%) and molecular weight (theoretical [M+H]+ = 347.3 g/mol).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use Discovery Studio or AutoDock Vina to predict binding affinities with enzymes like COX-2 or kinases. Parameterize the nitro group’s electron-withdrawing effects and the pyridinylsulfanyl moiety’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR Insights : Compare with analogs (e.g., replacing nitro with cyano) to identify critical substituents for activity .

Q. How to address contradictions in reported inhibition data against bacterial efflux pumps?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., pH, bacterial strain, compound concentration). For example, E. coli vs. P. aeruginosa may show differential permeability .

- Control Experiments : Use known efflux pump inhibitors (e.g., PAβN) as positive controls. Validate via fluorometric assays (e.g., ethidium bromide accumulation) .

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to reconcile discrepancies across studies .

Key Notes

- Stereochemical Purity : Ensure (E)-configuration via NOESY (absence of allylic H-H coupling) and X-ray crystallography if possible .

- Biological Assay Design : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects .

- Contradiction Resolution : Cross-validate enzymatic data with orthogonal methods (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.